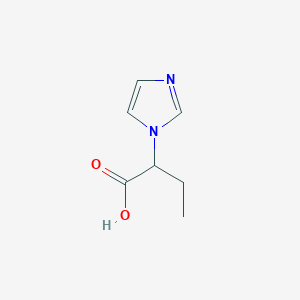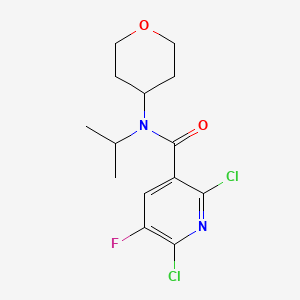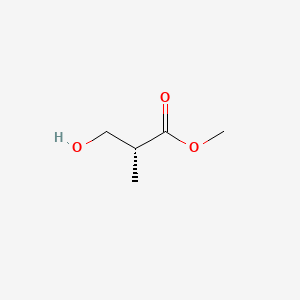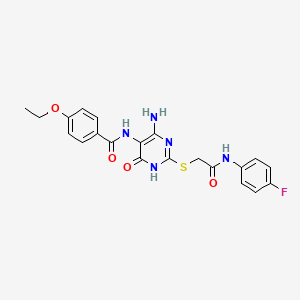![molecular formula C16H12F3N3S B2564955 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-17-9](/img/structure/B2564955.png)
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a hydrazone derivative of 2-(methylsulfanyl)-3H-indole-3-one and has a trifluoromethylphenyl group attached to its hydrazone moiety. Additionally, we will list as many future directions as possible for further research.
Applications De Recherche Scientifique
Substituent Effects in Fischer Indolization
A study by Murakami et al. (1999) explored the Fischer indolization process, focusing on the effects of substituents on hydrazones, which are closely related to 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. This research is significant for understanding the chemical behavior of similar compounds in synthetic processes, particularly the yields of indole derivatives under varying conditions (Murakami et al., 1999).
Antibacterial Activity of Hydrazone Derivatives
El-Gaby et al. (2000) conducted a study on hydrazones and their derivatives, examining their antibacterial properties. This research is relevant for exploring the potential biomedical applications of hydrazone compounds, including 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, in developing new antibacterial agents (El-Gaby et al., 2000).
Application in Bioconjugate Chemistry
Blanden et al. (2011) investigated the use of hydrazone formation in bioconjugate chemistry, specifically its application in biomolecular labeling. This study provides insights into the utility of hydrazone compounds, similar to 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, in biological systems and their potential use in medical diagnostics and research (Blanden et al., 2011).
Crystal Structure Analysis
A study by Biswas et al. (2007) on the crystal structure of hydrazone derivatives sheds light on the molecular arrangement and bonding characteristics of such compounds. This research is pertinent for understanding the structural aspects of hydrazones, which can influence their chemical and physical properties (Biswas et al., 2007).
Synthesis and Evaluation in Antimicrobial Applications
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to the hydrazone under discussion. The study highlights the process of creating these compounds and their subsequent evaluation for antimicrobial properties, making it relevant for pharmaceutical research and development (Darwish et al., 2014).
Synthesis of Indole Derivatives
Research by Mishra et al. (2022) on the synthesis of 2-aryl indoles and fused indole derivatives, involving processes similar to those used for hydrazones like 2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone, is crucial for understanding the synthetic routes and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mishra et al., 2022).
Propriétés
IUPAC Name |
(2-methylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c1-23-15-14(12-7-2-3-8-13(12)20-15)22-21-11-6-4-5-10(9-11)16(17,18)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBIFMMNBUFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)


![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)
